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Abstract

This technical guide provides a comprehensive overview of the environmental fate and
atmospheric degradation of diethyl sulfide. A volatile organosulfur compound, diethyl sulfide
is released into the environment from both natural and anthropogenic sources. Understanding
its atmospheric chemistry is crucial for assessing its environmental impact. This document
summarizes key physicochemical properties, details its atmospheric degradation pathways
through reactions with major atmospheric oxidants—hydroxyl radicals (OH), nitrate radicals
(NO3), and ozone (Os)—and presents the known degradation products. Experimental
methodologies for determining kinetic parameters and identifying reaction products are also
detailed to provide a practical resource for researchers in the field.

Introduction

Diethyl sulfide ((CzHs)2S), a volatile and odorous organosulfur compound, enters the
atmosphere from various sources, including industrial processes and natural biological decay.
Its subsequent fate in the atmosphere is governed by a complex series of photochemical
reactions, primarily with hydroxyl radicals (OH), and to a lesser extent with nitrate radicals
(NO3) and ozone (Os). These reactions transform diethyl sulfide into a variety of oxidation
products, some of which can contribute to atmospheric aerosol formation and acid deposition.
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This guide serves as a technical resource, consolidating the current understanding of the
environmental distribution and atmospheric degradation of diethyl sulfide.

Physicochemical Properties and Environmental
Partitioning

The environmental behavior of diethyl sulfide is dictated by its physical and chemical
properties, which determine its partitioning between air, water, and soil. Due to its high vapor
pressure and moderate Henry's Law constant, diethyl sulfide is expected to exist
predominantly in the vapor phase in the atmosphere, with volatilization from water and moist
soil being significant fate processes.

Table 1: Physicochemical Properties of Diethyl Sulfide

Property Value Reference
Molecular Formula CaH10S

Molecular Weight 90.19 g/mol

Boiling Point 92 °C

Vapor Pressure 105 mmHg at 37.7 °C [1]

Henry's Law Constant 1.68 x 10~3 atm-m3/mol [2]

Water Solubility 3.07 g/Lat25°C

Log Kow 1.95 [2]

Atmospheric Degradation Pathways

The primary removal mechanism for diethyl sulfide in the troposphere is through oxidation
initiated by photochemically generated radicals. The dominant pathway is the daytime reaction
with the hydroxyl radical (OH). Reactions with the nitrate radical (NOs) can be significant during
nighttime, while the reaction with ozone (Os) is generally considered to be a minor loss
process.

Reaction with Hydroxyl Radical (OH)
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The gas-phase reaction with the hydroxyl radical is the principal atmospheric sink for diethyl
sulfide. This reaction can proceed through two main channels: hydrogen abstraction from a C-
H bond or addition of the OH radical to the sulfur atom.[3] The abstraction pathway is believed
to be the dominant channel, leading to the formation of an ethylthioethyl radical.

Table 2: Kinetic Data for the Reaction of Diethyl Sulfide with OH Radicals

Parameter Value Temperature (K) Reference

1.50 x 1011
Rate Constant (kon) 298
cm3/molecule:s

Atmospheric Half-life ~26 hours - [2]

The subsequent reactions of the resulting radicals in the presence of atmospheric oxygen (Oz)
lead to the formation of sulfur dioxide (SOz) and acetaldehyde (CHsCHO) as major products.

Reaction with Nitrate Radical (NO3)

During the nighttime, in the absence of sunlight, the nitrate radical (NOs) can become a
significant oxidant for diethyl sulfide. Similar to the OH radical reaction, the reaction with NOs
is thought to proceed via both hydrogen abstraction and addition mechanisms.[4] While a
specific rate constant for diethyl sulfide is not readily available in the literature, studies on
analogous compounds like dimethyl sulfide suggest that this reaction pathway can be a notable
contributor to its overall atmospheric degradation, particularly in polluted environments with
higher NOx concentrations.

Reaction with Ozone (O3)

The reaction of diethyl sulfide with ozone is considered to be a relatively slow process and,
therefore, a minor contributor to its atmospheric removal compared to the radical-initiated
reactions.[5] Studies on the ozonolysis of similar sulfides, such as dimethyl sulfide, have shown
that the reaction leads to the formation of sulfoxides.[6]

Table 3: Estimated Kinetic Data for the Reaction of Diethyl Sulfide with Os and NOs
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. Estimated Rate Constant
Oxidant Notes
(cm3/molecule-s)

Expected to be a significant
NOs3 - nighttime sink; specific data for

diethyl sulfide is lacking.

o Slow (similar to dimethyl Generally considered a minor
3
sulfide, ~1 x 10719) loss pathway.[5]

Atmospheric Degradation Products

The oxidation of diethyl sulfide in the atmosphere leads to the formation of several key
products. The identification and quantification of these products are essential for understanding
the full environmental impact of diethyl sulfide emissions.

Table 4: Major Identified Atmospheric Degradation Products of Diethyl Sulfide

Product Chemical Formula Formation Pathway

Major product from OH radical

Sulfur Dioxide SOz o o
and Cl atom initiated oxidation.
Major product from OH radical
Acetaldehyde CHsCHO o o
and Cl atom initiated oxidation.
) ) Potential product from Os
Diethyl Sulfoxide (C2Hs)2S0O ) o
reaction and further oxidation.
Potential product from further
Diethyl Sulfone (C2H5)2S02 oxidation of diethyl sulfoxide.
[7]
Potential intermediate or minor
Ethanethiol C2HsSH

product.

Experimental Protocols
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The determination of kinetic rate constants and the identification of reaction products for
atmospheric reactions require specialized experimental techniques. The following sections
provide an overview of the methodologies commonly employed in such studies.

Determination of Gas-Phase Reaction Rate Constants

Relative Rate Method

This is a widely used technique for determining the rate constant of a reaction without needing
to know the absolute concentration of the oxidant (e.g., OH radical).[8]

o Principle: The rate of disappearance of the target compound (diethyl sulfide) is measured
relative to the rate of disappearance of a reference compound with a well-known rate
constant for its reaction with the same oxidant.

o Experimental Setup:

o Areaction chamber (e.g., a large Teflon bag or glass reactor) is filled with a mixture of the
target compound, the reference compound, and a precursor for the oxidant (e.g., H202 for
OH radicals) in a bath gas (typically purified air or N2).

o The reaction is initiated by photolysis of the precursor using UV lamps.

o The concentrations of the target and reference compounds are monitored over time using
analytical techniques such as Gas Chromatography with Flame lonization Detection (GC-
FID) or Fourier Transform Infrared (FTIR) spectroscopy.

o Data Analysis: The rate constant for the target compound (k_target) is calculated using the
following equation: In([Target]o/[Target]t) = (k_target / k_reference) *
In([Reference]o/[Reference]t) A plot of In([Target]o/[Target]t) versus
In([Reference]o/[Reference]t) should yield a straight line with a slope equal to the ratio of the
rate constants.

Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This is an absolute method for directly measuring reaction rate constants.[3]
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» Principle: A pulse of laser light is used to generate a known concentration of the oxidant
(e.g., OH radicals). The decay of the oxidant concentration is then monitored in the presence
of the target compound using laser-induced fluorescence.

o Experimental Setup:

o Aflow tube reactor is used where a carrier gas containing the target compound and an
oxidant precursor flows at a controlled rate.

o A photolysis laser pulse generates the oxidant radicals.

o Asecond, tunable laser (the probe laser) is used to excite the oxidant radicals at a specific
wavelength, and the resulting fluorescence is detected by a photomultiplier tube.

» Data Analysis: The pseudo-first-order decay rate of the oxidant is measured at different
concentrations of the target compound. A plot of the decay rate versus the target compound
concentration gives a straight line with a slope equal to the bimolecular rate constant.

Identification of Reaction Products

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying and quantifying gas-phase reaction
products in situ.[9]

« Principle: Different molecules absorb infrared radiation at characteristic frequencies,
corresponding to their vibrational modes. By analyzing the IR spectrum of the reaction
mixture, the presence and concentration of various products can be determined.

o Experimental Setup:

o The reaction is carried out in a chamber equipped with long-path mirrors to increase the
effective path length of the IR beam, thereby enhancing the sensitivity for detecting low
concentrations of products.

o An FTIR spectrometer is coupled to the chamber to record the infrared spectra of the gas
mixture at different reaction times.
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o Data Analysis: The spectra of the reaction products are identified by comparing them to
reference spectra of known compounds. The concentrations of the products can be
quantified using their known absorption cross-sections.

Chemical lonization Mass Spectrometry (CIMS)

CIMS is a highly sensitive and selective technique for detecting trace gases and reaction
intermediates.

» Principle: Areagent ion (e.g., HsO™, I7) is used to gently ionize the target molecules through
chemical reactions. The resulting ions are then detected by a mass spectrometer. The choice
of reagent ion can provide selectivity for different classes of compounds.

o Experimental Setup:
o A flow of the reaction mixture is sampled into the CIMS instrument.
o The sample is mixed with the reagent ions in an ion-molecule reaction region.

o The product ions are then guided into a mass analyzer (e.g., a quadrupole or time-of-flight
mass spectrometer) for detection.

o Data Analysis: The mass-to-charge ratio of the detected ions allows for the identification of
the products. The signal intensity is proportional to the concentration of the product.

Visualizations of Degradation Pathways and
Experimental Workflows
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Atmospheric Degradation of Diethyl Sulfide
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Figure 1: Atmospheric degradation pathways of diethyl sulfide.
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Relative Rate Experimental Workflow
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Figure 2: Workflow for the relative rate method.
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Product Identification Workflow using FTIR
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Figure 3: Workflow for product identification using FTIR.

Conclusion

This technical guide has synthesized the current knowledge on the environmental fate and
atmospheric degradation of diethyl sulfide. The primary atmospheric removal mechanism is
through reaction with hydroxyl radicals, leading to the formation of sulfur dioxide and
acetaldehyde. While reactions with nitrate radicals and ozone are also possible, they are
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generally of lesser importance. The provided experimental methodologies offer a foundation for
further research into the atmospheric chemistry of diethyl sulfide and other volatile organic
sulfur compounds. A more detailed understanding of the reaction kinetics and product
formation under various atmospheric conditions will improve our ability to model and predict the
environmental impact of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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